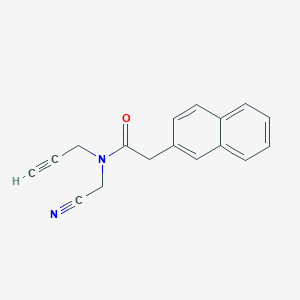![molecular formula C24H21N3O2 B2397937 N-(2,9-二甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2,2-二苯基乙酰胺 CAS No. 897617-46-8](/img/structure/B2397937.png)
N-(2,9-二甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2,2-二苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is a chemical compound with a molecular formula of C15H13N3O2S . It belongs to the class of pyrimidine derivatives, which play a wide role in drug discovery processes and have considerable chemical significance and biological activities .
Synthesis Analysis
Pyrimidine derivatives are synthesized from a variety of methods. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .Chemical Reactions Analysis
Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .Physical And Chemical Properties Analysis
The average mass of “N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is 299.348 Da, and the monoisotopic mass is 299.072845 Da .科学研究应用
Antiproliferative Activity
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide: and its derivatives have demonstrated antiproliferative effects. These compounds inhibit cell growth and division, making them promising candidates for cancer research. Researchers have explored their potential as targeted therapies against specific cancer types .
Antimicrobial Properties
Certain derivatives of this compound exhibit antimicrobial activity. They can inhibit the growth of bacteria, fungi, or other microorganisms. Investigations have highlighted their potential as novel antimicrobial agents, which could contribute to combating drug-resistant pathogens .
Anti-Inflammatory and Analgesic Effects
Studies suggest that N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide derivatives possess anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation, making them relevant in pharmacological research .
Hypotensive Activity
Some derivatives of this compound have demonstrated hypotensive effects, meaning they can lower blood pressure. Researchers are investigating their potential as cardiovascular drugs .
Antihistaminic Properties
Certain derivatives exhibit antihistaminic activity, which could be relevant for allergic reactions and related conditions. These compounds may modulate histamine receptors, providing a basis for further exploration .
Tyrosine Kinase Inhibition
Among pyrido[2,3-d]pyrimidin-7-one derivatives, there’s a notable compound called TKI-28. It acts as a tyrosine kinase inhibitor, which is crucial in cancer therapy. Tyrosine kinases play a role in cell signaling and proliferation, and inhibiting them can disrupt cancer cell growth .
Cyclin-Dependent Kinase (CDK4) Inhibition
Another pyrido[2,3-d]pyrimidin-7-one derivative has shown promise as a cyclin-dependent kinase (CDK4) inhibitor. CDKs regulate cell cycle progression, and inhibiting CDK4 can be therapeutically relevant in cancer treatment .
未来方向
The future directions for “N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” and similar compounds could involve further exploration of their diverse biological potential. Given their wide range of biological activities, these compounds could be further studied for potential applications in drug discovery and development .
属性
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-10-9-15-27-22(16)25-17(2)21(24(27)29)26-23(28)20(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,20H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTLZJAJVQMTDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

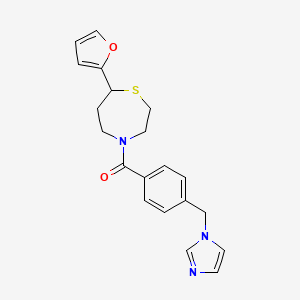
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
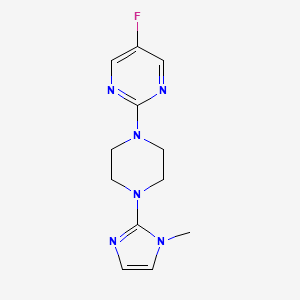
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
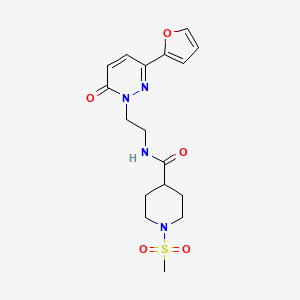
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)


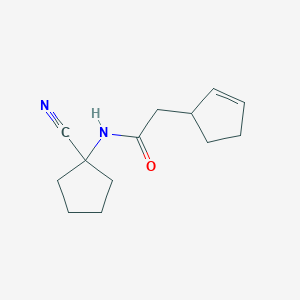

![5-(5-Fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2397872.png)
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)
